5-(叔丁基)-2-羟基苯甲醛肟

描述

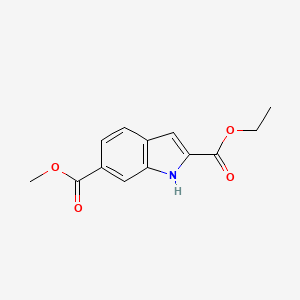

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde, also known as 5-tert-Butylsalicylaldehyde, is an organic compound. It is a 5-substituted 2-hydroxy aromatic aldehyde . It has a molecular weight of 178.23 and its linear formula is (CH3)3CC6H3(OH)CHO . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 .

Synthesis Analysis

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde may be used in the synthesis of various organic ligands such as 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB), 4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol, and 2-tert-butyl-6-(4,5-diphenyl-1H-imidazol-2-yl)phenol .Molecular Structure Analysis

The molecular structure of 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde can be viewed using Java or Javascript . The SMILES string for this compound is CC©©c1ccc(O)c(C=O)c1 .Chemical Reactions Analysis

Oxime radicals, which are generated from oximes, have been underestimated for a long time as useful intermediates for organic synthesis . Oxime radicals are structurally exceptional. In these radicals, the N–O fragment is connected to an organic moiety by a double bond .Physical And Chemical Properties Analysis

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde has a refractive index n20/D of 1.539 (lit.) and a boiling point of 251-252 °C/729 mmHg (lit.). Its density is 1.039 g/mL at 25 °C (lit.) .科学研究应用

混合稀释剂系统中的界面活性

已经分析了5-(叔丁基)-2-羟基苯甲醛肟在含有甲苯、辛烷及其混合物的系统中的界面活性。发现甲苯的存在显著改变了界面特性,表明在分离技术和材料科学中可能存在应用潜力 (Wiśniewski & Szymanowski, 1994)。

光化学和热重排

已研究了该化合物在光化学和热重排过程中的作用,为立体电子控制理论和这些转化的机制提供了见解。这项研究可能有助于有机化学中新合成途径的发展 (Lattes et al., 1982)。

固相萃取铜(II)离子

使用含有5-(叔丁基)-2-羟基苯甲醛肟的改性硅片进行铜(II)离子的高效分离和预富集。这种方法为环境样品中微量金属分析提供了一种有前途的方法,展示了该化合物在分析化学中的实用性 (Dindar et al., 2010)。

抗氧化活性研究

合成和评价带有5-(叔丁基)-2-羟基苯甲醛肟基团的衍生物已经突出了显著的抗氧化性质。这些研究有助于理解抗氧化机制并开发新型抗氧化剂 (Shakir et al., 2014)。

锂离子电池的过充保护

对与5-(叔丁基)-2-羟基苯甲醛肟相关的化合物,如3,5-二叔丁基-1,2-二甲氧基苯的电化学稳定性进行研究,对其作为锂离子电池中氧化还原穿梭添加剂的使用具有重要意义。这些发现对提高电池的安全性和效率至关重要 (Zhang et al., 2010)。

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that similar compounds, like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have antibacterial activity . They cause loss of bacterial membrane integrity without haemolytic activity .

Biochemical Pathways

Oxime esters, which include this compound, have been used as building blocks in the synthesis of various heterocycles . These heterocycles are involved in numerous biochemical pathways and have diverse biological and clinical applications .

Pharmacokinetics

A compound with a similar structure, 5-tert-butyl-2-hydroxyisophthalaldehyde, has been reported to have high gastrointestinal absorption and is bbb (blood-brain barrier) permeant .

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

安全和危害

As per the safety data sheet, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The areas of the future development of the chemistry of iminoxyl radicals include the development of selective intermolecular reactions with oxime radicals, the development of new oxidative systems for the generation of oxime radicals, including electrochemical and photochemical approaches, and the search for new stable oxime radicals .

属性

IUPAC Name |

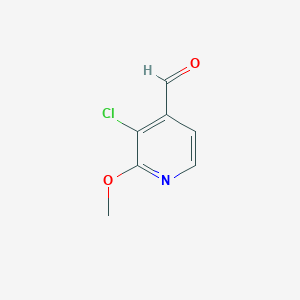

4-tert-butyl-2-[(Z)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12-14/h4-7,13-14H,1-3H3/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVAJIHITBSSAM-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)/C=N\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)

![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B1418065.png)